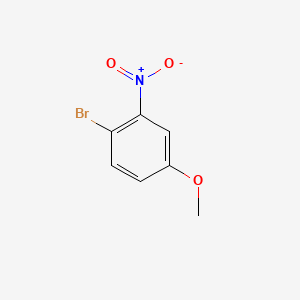

4-Bromo-3-nitroanisole

CAS No.: 5344-78-5

Cat. No.: VC1961895

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5344-78-5 |

|---|---|

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 1-bromo-4-methoxy-2-nitrobenzene |

| Standard InChI | InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

| Standard InChI Key | KCOBIBRGPCFIGF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

4-Bromo-3-nitroanisole (CAS No: 5344-78-5) is an anisole derivative featuring a bromine atom at the fourth position and a nitro group at the third position. Its molecular structure has significant implications for its reactivity and applications in organic synthesis.

| Parameter | Value |

|---|---|

| Chemical Name | 4-Bromo-3-nitroanisole |

| CAS Number | 5344-78-5 |

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | 1-Bromo-4-methoxy-2-nitrobenzene |

| Common Synonyms | 4-Methoxy-2-nitrobromobenzene, 1-Bromo-4-methoxy-2-nitrobenzene |

| SMILES Notation | COC1=CC(=C(C=C1)Br)N+[O-] |

| InChI | InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

| InChIKey | KCOBIBRGPCFIGF-UHFFFAOYSA-N |

The compound features a benzene ring with a methoxy group (OCH3), a bromine atom, and a nitro group (NO2) as substituents. This specific arrangement of functional groups contributes to its chemical reactivity and utility in various synthetic pathways .

Physical and Chemical Properties

4-Bromo-3-nitroanisole exhibits distinctive physical and chemical properties that make it valuable in various applications. Understanding these properties is essential for its proper handling, storage, and utilization in synthetic processes.

| Property | Value |

|---|---|

| Appearance | Yellow to light brown powder |

| Melting Point | 32-34°C |

| Boiling Point | 153-154°C at 13 mmHg |

| Density | 1.8134 g/cm³ (estimated) |

| Refractive Index | 1.6090 (estimated) |

| Flash Point | >230°F (>110°C) |

| Solubility | Soluble in common organic solvents (ethanol, methanol, acetone, chloroform) |

| Shelf Life | 2 years under proper storage conditions |

| Storage Conditions | Store at room temperature in a dark place under inert atmosphere |

| Purity (Commercial) | ≥96% to ≥99% depending on grade |

The compound is relatively stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases. Its specific physical properties facilitate its purification and use in laboratory and industrial settings .

Synthesis and Production Methods

Several synthetic routes are employed to produce 4-bromo-3-nitroanisole, with optimization efforts focused on yield enhancement and minimizing by-product formation. The two primary synthetic approaches are detailed below.

Bromination of 3-Nitroanisole

The most common method involves the bromination of 3-nitroanisole using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS):

-

Reagents: 3-Nitroanisole, Br2, FeBr3 (catalyst)

-

Solvent: Chloroform, dichloromethane, or carbon tetrachloride

-

Conditions: Temperature of 40°C, controlled reaction environment

-

Yield: Approximately 85% purity

-

Optimization: Using a 1:1.1 molar ratio of Br2 to substrate reduces di-brominated derivatives

This method is preferred in many commercial processes due to its relatively high yield and selectivity for the para position .

Nitration of 4-Bromoanisole

An alternative approach involves the nitration of 4-bromoanisole:

-

Reagents: 4-Bromoanisole, mixed HNO3/H2SO4

-

Conditions: Temperature maintained at 0-5°C to control substitution patterns

-

Yield: Approximately 75% purity

-

By-products: Formation of 2-bromo-5-nitroanisole due to competing para/ortho nitration

This method generally produces lower yields and requires more careful temperature control to achieve the desired isomer distribution .

Novel Synthetic Approaches

Recent advancements in synthetic methodology include a copper-catalyzed approach:

-

Reagents: 2-Nitro-4-methoxybenzoic acid, copper (I) acetate, 2,9-dimethyl-1,10-phenanthroline, silver sulfate, sodium bromide

-

Solvent: Dimethyl sulfoxide

-

Conditions: 160°C for 24 hours under oxygen atmosphere using Schlenk technique

-

Yield: 67%

This method represents a modern approach to synthesizing 4-bromo-3-nitroanisole from carboxylic acid precursors, offering potential advantages in certain synthetic scenarios .

Chemical Reactivity and Reactions

The presence of bromine, nitro, and methoxy groups in 4-bromo-3-nitroanisole creates a compound with rich and diverse chemical reactivity patterns.

Substitution Reactions

The compound readily undergoes nucleophilic aromatic substitution reactions where the bromine atom can be replaced by various nucleophiles:

-

Nucleophiles: Amines, thiols, alkoxides

-

Typical conditions: Sodium methoxide in methanol, potassium thiolate in ethanol

-

Products: Various substituted anisoles depending on the nucleophile used

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution, particularly at the position bearing the bromine atom.

Reduction Reactions

The nitro group can be selectively reduced to an amino group:

-

Reducing agents: Hydrogen with palladium catalyst, tin(II) chloride in hydrochloric acid

-

Primary product: 4-Bromo-3-aminoanisole

-

Applications: Synthesis of aniline derivatives for pharmaceutical applications

This transformation is particularly valuable in the synthesis of pharmaceutical intermediates.

Oxidation Reactions

Although less common, oxidative transformations can target the methoxy group:

-

Oxidizing agents: Potassium permanganate in acidic medium

-

Products: 4-Bromo-3-nitrobenzoic acid derivatives

-

Conditions: Strong oxidative environment

These reactions are typically employed in specialized synthetic applications.

Applications and Uses

4-Bromo-3-nitroanisole serves as a versatile building block in various industries, with particular significance in pharmaceutical development.

Pharmaceutical Applications

The compound is extensively used as a key intermediate in the synthesis of pharmaceutical agents:

-

Elacestrant Intermediate: Critical component in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used to treat hormone receptor-positive, HER2-negative breast cancer in postmenopausal women

-

Antibacterial Compounds: Precursor for developing novel antibacterial agents that show activity against Staphylococcus aureus

-

Anti-inflammatory Drugs: Building block in the synthesis of compounds with anti-inflammatory properties

Agrochemical Applications

In agrochemical production, the compound serves as an intermediate for:

-

Insecticides: Precursor for certain insecticidal compounds

-

Herbicide Intermediates: Component in the synthesis of herbicidal agents

-

Crop Protection Chemicals: Building block for specialized protective formulations

Research and Development Applications

Beyond commercial applications, 4-bromo-3-nitroanisole is utilized in various research fields:

-

Organic Electronics: Development of organic semiconductors and materials for flexible electronics

-

Polymer Chemistry: Modification of polymers to enhance thermal stability and electrical conductivity

-

Analytical Chemistry: Standard in analytical methods for detection and quantification of related compounds

-

Environmental Studies: Research into degradation pathways of nitroaromatic compounds

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural features and chemical behavior of 4-bromo-3-nitroanisole.

FT-IR and FT-Raman Spectroscopy

The vibrational modes of 4-bromo-3-nitroanisole have been extensively studied using spectroscopic techniques:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro group (NO₂) | Asymmetric stretching | ~1520 | IR |

| Nitro group (NO₂) | Symmetric stretching | ~1350 | Raman |

| Methoxy group (OCH₃) | C–O stretching | ~1250 | IR |

| Aromatic C–Br | Absorption | ~550 | Raman |

Environmental effects, such as solvent polarity, can influence these spectroscopic features. For example, in non-polar solvents like CCl₄, the asymmetric NO₂ stretching shifts to approximately 1540 cm⁻¹, while in polar solvents like DMSO, hydrogen bonding reduces the frequency to around 1505 cm⁻¹ .

Mass Spectrometry

Mass spectrometric analysis provides important data for compound identification:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 231.96039 | 140.7 |

| [M+Na]⁺ | 253.94233 | 145.0 |

| [M+NH₄]⁺ | 248.98693 | 145.6 |

| [M+K]⁺ | 269.91627 | 147.4 |

| [M-H]⁻ | 229.94583 | 142.3 |

| [M]⁺ | 230.95256 | 140.5 |

These mass spectrometric parameters are valuable for analytical identification and quantification of the compound in complex mixtures .

Biological Activity

Research has revealed several significant biological activities associated with 4-bromo-3-nitroanisole and its derivatives, making it particularly valuable in pharmaceutical development.

Antibacterial Properties

Studies have demonstrated notable antibacterial activity:

-

Target Organism: Staphylococcus aureus

-

Minimum Inhibitory Concentration (MIC): Approximately 20 μM

-

Mechanism: Believed to involve interaction with bacterial cell membranes, enhancing permeability and leading to cell lysis

-

Comparison: Shows greater efficacy against Gram-positive bacteria compared to Gram-negative species like Pseudomonas aeruginosa (MIC ~30 μM)

Other Biological Activities

Beyond antibacterial properties, the compound and its derivatives exhibit:

-

Anti-inflammatory Effects: Derivatives show potential for reducing inflammatory responses in preclinical models

-

Structure-Activity Relationships: The specific positioning of bromine and nitro groups influences biological activity

-

Potential Applications: Development of dual-action antimicrobial and anti-inflammatory therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume